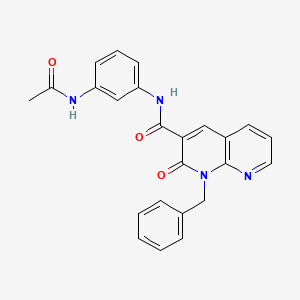

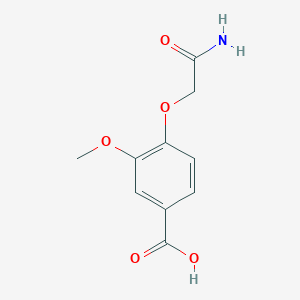

N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, its behavior under different conditions, and the products it forms .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. It could also involve studying its spectral properties, like its UV-Vis, IR, NMR, and mass spectra .科学的研究の応用

Synthesis and Antagonistic Activity

Axially Chiral Naphthyridine Derivatives : Research has demonstrated the synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives showcasing orally active tachykinin NK(1) receptor antagonistic activities. These compounds, through structure-activity relationship analysis, have shown potential clinical applications in treating bladder function disorders. The stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety is vital for NK(1) receptor recognition, indicating its importance in the development of therapeutic agents for bladder disorders (H. Natsugari et al., 1999).

Anticancer Evaluation

Benzimidazole Derivatives Synthesis : Another study focused on synthesizing and characterizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, exhibiting in vitro anticancer activity. One compound particularly showed significant activity against a breast cancer cell line, indicating the potential for these derivatives in cancer therapy applications (Salahuddin et al., 2014).

Chemiluminescence Derivatization

Carboxylic Acids and Amines : The use of N-(3-aminopropyl)pyrrolidine and related compounds as derivatization reagents for carboxylic acids by high-performance liquid chromatography with electrogenerated chemiluminescence detection has been explored. This method has been applied to the sensitive and selective detection of free fatty acids and ibuprofen, indicating its utility in analytical chemistry for both academic and pharmaceutical research (H. Morita & M. Konishi, 2002).

Heterocyclic Synthesis

Naphthyl Moiety Containing Derivatives : Research into the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety via N-1-Naphthyl-3-oxobutanamide has been documented. These compounds, due to their complex structures, could have implications in the development of novel pharmaceuticals and in understanding heterocyclic chemistry's role in drug design (A. Hussein et al., 2009).

Fluorescent Properties and Metal Ion Detection

Naphthalimide Derivatives : The study of N-phenyl-4-amino- and N-phenyl-4-acetamido-1,8-naphthalimides containing N-benzo-15-crown-5 ether substituent has shown that these compounds can function as fluorescent receptors for metal cations. The presence of ionophoric fragments provides the basis for designing compounds with potential applications in sensing and detecting metal ions due to their enhanced fluorescence intensity upon metal cation addition (P. Panchenko et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3/c1-16(29)26-19-10-5-11-20(14-19)27-23(30)21-13-18-9-6-12-25-22(18)28(24(21)31)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCAZSZJEYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)

![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)

![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)

![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)

![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)

![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2650065.png)